molecular formula C₁₀H₁₃N₅O₄ B014514 2-Aminopurine riboside CAS No. 4546-54-7

2-Aminopurine riboside

Cat. No. B014514
CAS RN: 4546-54-7
M. Wt: 267.24 g/mol
InChI Key: JVOJULURLCZUDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Aminopurine riboside has been synthesized through various chemical methods, including the oxidation of purine hydrazino derivatives and palladium-catalyzed deoxygenation processes. Notably, McLaughlin et al. (1988) described the synthesis of a protected 2-aminopurine nucleoside suitable for incorporation into oligodeoxynucleotides, showcasing its utility in understanding nucleic acid structures (McLaughlin, Leong, Benseler, & Piel, 1988).

Molecular Structure Analysis

The molecular structure of 2-aminopurine riboside and its derivatives has been examined through single-crystal X-ray diffraction and spectrofluorimetry studies. These analyses reveal the compound's structural similarity to adenine and its unique properties that allow for its application as a non-invasive conformational probe in nucleic acid research (Zagórowska & Adamiak, 1996).

Chemical Reactions and Properties

2-Aminopurine riboside participates in various chemical reactions characteristic of nucleosides, including base pairing and enzymatic interactions. Its analogs, such as formycin and 2,6-diaminopurine riboside, exhibit unique fluorescence properties under physiological conditions, which can be significantly altered by the local nucleic acid environment. These reactions are pivotal for its use in fluorescence studies of nucleotides and polynucleotides (Ward, Reich, & Stryer, 1969).

Physical Properties Analysis

The physical properties of 2-aminopurine riboside, including its fluorescence quenching and lifetimes, are heavily influenced by base stacking and the local nucleic acid environment. Jean and Hall (2001) highlighted the role of base stacking in the context-dependence of 2-aminopurine fluorescence, contributing to our understanding of nucleic acid dynamics and structure (Jean & Hall, 2001).

Chemical Properties Analysis

2-Aminopurine riboside's chemical properties, such as its ability to form various derivatives and participate in nucleic acid synthesis, underpin its utility in biochemical and structural studies. For example, its incorporation into oligodeoxyribonucleotides has been leveraged to explore the helix character and thermodynamic parameters of nucleic acid formation, providing insights into the fundamental principles governing nucleic acid behavior (Fujimoto, Nuesca, Mazurek, & Sowers, 1996).

Scientific Research Applications

  • Inhibition of Nucleic Acid Synthesis in Cancer Cells : 2-Aminopurine and its derivative, 2-aminopurine 2′-deoxyriboside, have been shown to inhibit nucleic acid synthesis in Ehrlich ascites tumor cells, potentially affecting their growth and survival (Frederiksen, 1965).

  • Use as a Conformational Probe in RNA : It serves as a non-invasive conformational probe in RNA bulge loops, with structural properties similar to those of isomeric adenine (Zagórowska & Adamiak, 1996).

  • Fluorescent Analogues of Adenosine : Formycin, 2-aminopurine ribonucleoside, and 2,6-diaminopurine ribonucleoside are fluorescent analogues of adenosine, offering potential for studying nucleic acid structure and function (Ward, Reich, & Stryer, 1969).

  • DNA Helix Formation Studies : A protected 2-aminopurine derivative was synthesized and incorporated into oligodeoxynucleotides, demonstrating its potential use in DNA helix formation studies (McLaughlin et al., 1988).

  • Probing DNA and RNA Structure : The fluorescence lifetime of 2-aminopurine can be increased by site-selective microhydration, making it valuable for probing DNA and RNA structure, and base-flipping/folding studies (Lobsiger et al., 2014).

  • Synthesis of Large Synthetic RNAs : A practical synthesis route for a 2-aminopurine riboside phosphoramidite with specific protection is beneficial for large synthetic RNA studies (Neuner & Micura, 2019).

  • Kinetic Analyses of DNA Polymerase Beta : Its placement in DNA enhances the signal intensity in DNA polymerase beta kinetic analyses, aiding in understanding the enzyme's mechanism (Dunlap & Tsai, 2002).

  • Studies on Oligodeoxyribonucleotide Hydrolysis : Oligodeoxyribonucleotides containing 2-aminopurine residues can be selectively hydrolyzed in alkaline solutions, facilitating certain biochemical studies (Fujimoto et al., 1996).

Safety And Hazards

2-Aminopurine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and precautions should be taken to avoid ingestion .

Future Directions

The use of 2-Aminopurine riboside as a fluorescent probe in the investigation of folding and ligand–RNA interactions is a promising area of research . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJULURLCZUDE-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopurine riboside

CAS RN

4546-54-7
Record name 2-Aminopurine riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
DC Ward, E Reich, L Stryer - Journal of Biological Chemistry, 1969 - Elsevier
… 4 The abbreviations used are: Q, quantum yield; r(2AP-U), -- ~ r(SAP-FU), r(2AP-T), and r(2=-B?), perfectly alternating ribocopolymers of 2-aminopurine riboside and the respective …
J Gajewska, A Bierzyński, K Bolewska… - Biophysical …, 1982 - Elsevier
… the adjacent nucleotide bring about a large increase in association_ In this paper we present results of fluorescence quenching studies on the self-association of 2aminopurine riboside. …
A Ronen - Mutation Research/Reviews in Genetic Toxicology, 1980 - Elsevier
Historical accounts of 2-aminopurine (AP) mutagenesis usually begin with Freese's work of 20 years ago [58, 59], in which the mutagenicity of that purine analogue was explained in …
E Neuner, R Micura - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
… Here, we introduce a robust synthetic path toward a 2-aminopurine riboside phosphoramidite whose N 2 functionality is masked with the N-(di-n-butylamino)methylene group. This …
C JANION - Acta Biochimica, 1976 - rcin.org.pl
… A 6-Methoxy-2-aminopurine riboside 5'-pyrophosphate has been prepared and used for … The copolymer containing 7V6-methoxy-2-aminopurine riboside and adenosine residues …
Number of citations: 16 rcin.org.pl
H Böhnke, K Roettger, RA Ingle, HJB Marroux… - Physical Chemistry …, 2018 - pubs.rsc.org
… In conclusion, we have investigated the photophysical dynamics of 2-aminopurine riboside in CHCl 3 solution by femtosecond time-resolved transient vibrational absorption …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
V Shafirovich, A Dourandin, NP Luneva… - Journal of the Chemical …, 2000 - pubs.rsc.org
… Transient absorption spectra of 2-aminopurine and 2-aminopurine riboside (0.1 mM) in … 1 Transient absorption spectra of 2-aminopurine and 2-aminopurine riboside (0.1 mM) in …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
I Zagórowska, RW Adamiak - Biochimie, 1996 - Elsevier
… Our route differs in the steps of the transformation of guanosine into 2-aminopurine riboside … block for introduction of fluorescent 2-aminopurine riboside to oligoribonucleotides is …
A Stachelska-Wierzchowska, J Wierzchowski, M Górka… - Molecules, 2020 - mdpi.com
… 2-Aminopurine riboside reacts rapidly with chloroacetaldehyde (CAA) at room temperature and weakly acidic pH, to give essentially one main product [23], identified as a linear adduct …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
PC Ratsep - 1986 - search.proquest.com
The rates of depurination of 2'-deoxyadenosine (dAdo) and its analogue 2-aminopurine 2'-deoxyriboside (AmPurdR) were determined at neutral pH and over a wide range of …

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